molecular formula C7H14O6 B080863 methyl beta-D-fructofuranoside CAS No. 13403-14-0

methyl beta-D-fructofuranoside

Cat. No.: B080863
CAS No.: 13403-14-0
M. Wt: 194.18 g/mol
InChI Key: JPHVNZOOBXUCDJ-MVIOUDGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl beta-D-fructofuranoside can be synthesized through the methanolysis of fructose. The reaction involves the treatment of fructose with methanol in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction is typically carried out at a low temperature to prevent the degradation of fructose and to ensure the selective formation of the furanoside.

Industrial Production Methods: In industrial settings, the production of this compound often involves enzymatic methods. Enzymes such as beta-fructofuranosidase are used to catalyze the transfructosylation of methanol with fructose. This method is preferred due to its high specificity, mild reaction conditions, and environmentally friendly nature. The reaction conditions, including pH and temperature, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl beta-D-fructofuranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction typically occurs under mild conditions to prevent the degradation of the furanose ring.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride. This reaction is usually carried out in an aqueous or alcoholic medium.

    Substitution: Substitution reactions involve the replacement of the methoxy group with other functional groups. Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl beta-D-fructofuranoside has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of furanosides in various chemical reactions. Its unique structure makes it an ideal candidate for investigating reaction mechanisms and kinetics.

    Biology: In biological research, this compound is used to study carbohydrate metabolism and enzyme-substrate interactions. It serves as a substrate for enzymes such as beta-fructofuranosidase, providing insights into enzyme specificity and activity.

    Medicine: The compound is explored for its potential therapeutic applications, including its role as a precursor for the synthesis of bioactive molecules. Its derivatives are investigated for their antioxidant and anti-inflammatory properties.

    Industry: this compound is used in the food and beverage industry as a sweetener and flavor enhancer.

Comparison with Similar Compounds

Methyl beta-D-fructofuranoside can be compared with other similar compounds, such as:

    Methyl beta-D-ribofuranoside: Both compounds share a furanose ring structure, but differ in the type of sugar moiety. Methyl beta-D-ribofuranoside is derived from ribose, while this compound is derived from fructose.

    Ethyl beta-D-fructofuranoside: This compound is similar to this compound but has an ethoxy group instead of a methoxy group.

    Propyl beta-D-fructofuranoside: Similar to ethyl beta-D-fructofuranoside, this compound has a propoxy group.

Properties

IUPAC Name

(2R,3S,4S,5R)-2,5-bis(hydroxymethyl)-2-methoxyoxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O6/c1-12-7(3-9)6(11)5(10)4(2-8)13-7/h4-6,8-11H,2-3H2,1H3/t4-,5-,6+,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHVNZOOBXUCDJ-MVIOUDGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C(C(C(O1)CO)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80928394
Record name Methyl hex-2-ulofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80928394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13403-14-0
Record name Methylfructoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013403140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl hex-2-ulofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80928394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl β-D-fructofuranoside
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YL8QCC7B5S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl beta-D-fructofuranoside
Reactant of Route 2
Reactant of Route 2
methyl beta-D-fructofuranoside
Reactant of Route 3
methyl beta-D-fructofuranoside
Reactant of Route 4
methyl beta-D-fructofuranoside
Reactant of Route 5
methyl beta-D-fructofuranoside
Reactant of Route 6
methyl beta-D-fructofuranoside
Customer
Q & A

Q1: What is the significance of methyl beta-D-fructofuranoside in carbohydrate chemistry?

A1: this compound serves as a valuable building block in synthesizing more complex carbohydrates. Its specific structure allows for controlled and stereospecific additions of sugar units, enabling the creation of well-defined oligosaccharides like levan and inulin. [] This is highlighted in the research focusing on chemical syntheses of inulin and levan structures. The study uses this compound as a starting point, attaching additional sugar units to its 1-OH and 6-OH positions to build larger carbohydrate chains. []

Q2: Has this compound been identified in any natural sources?

A2: Yes, this compound has been isolated from the fruits of Morinda citrifolia (commonly known as Noni), marking its first discovery in this particular plant species. [] This finding contributes to the understanding of the phytochemical profile of Noni fruit, known for its traditional use in some cultures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.